molecular formula C24H23N3O5S B12453669 N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide

N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide

Katalognummer: B12453669
Molekulargewicht: 465.5 g/mol
InChI-Schlüssel: GJMPTYQTKUJJHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole ring, nitration, and sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophilic reagents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzyl ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The isoindole ring may also play a role in binding to specific proteins or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-benzyl-4-nitrobenzenesulfonamide: Lacks the isoindole ring, which may affect its biological activity.

    N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide: Lacks the nitro group, which may affect its reactivity.

Uniqueness

N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C24H23N3O5S

Molekulargewicht

465.5 g/mol

IUPAC-Name

N-benzyl-4-nitro-N-(3-oxo-2-propyl-1H-isoindol-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H23N3O5S/c1-2-16-25-23(21-10-6-7-11-22(21)24(25)28)26(17-18-8-4-3-5-9-18)33(31,32)20-14-12-19(13-15-20)27(29)30/h3-15,23H,2,16-17H2,1H3

InChI-Schlüssel

GJMPTYQTKUJJHL-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(C2=CC=CC=C2C1=O)N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.